molecular formula C12H17Cl2N3O B13764413 4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride CAS No. 75174-38-8

4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride

Cat. No.: B13764413
CAS No.: 75174-38-8
M. Wt: 290.19 g/mol
InChI Key: ICKLEWAEFRCZAE-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride typically involves the reaction of quinazolinone derivatives with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar structures but different substituents.

    Isoquinolines: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

75174-38-8

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.19 g/mol

IUPAC Name

3-[(propan-2-ylamino)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C12H15N3O.2ClH/c1-9(2)13-7-15-8-14-11-6-4-3-5-10(11)12(15)16;;/h3-6,8-9,13H,7H2,1-2H3;2*1H

InChI Key

ICKLEWAEFRCZAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCN1C=NC2=CC=CC=C2C1=O.Cl.Cl

Origin of Product

United States

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